
2-(Azetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)benzaldehyde is a chemical compound that features an azetidine ring attached to a benzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and benzaldehyde is an aromatic aldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of azetidine with benzaldehyde under specific conditions. For instance, the condensation reaction between azetidine and benzaldehyde can be catalyzed by acids or bases to form the desired product. Additionally, microwave irradiation and the use of catalysts such as molecular iodine can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can facilitate the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the azetidine ring under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)benzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzaldehyde moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone: Known for its β-lactam structure and significant biological activities, including antibacterial properties.
3-Chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide: Exhibits anticonvulsant activity and is structurally related to 2-(Azetidin-1-yl)benzaldehyde.
2-Azetidinones Clubbed with Quinazolinone: Evaluated for antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-(azetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-11/h1-2,4-5,8H,3,6-7H2 |
Clave InChI |
HTCQQQZGNOHIGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)

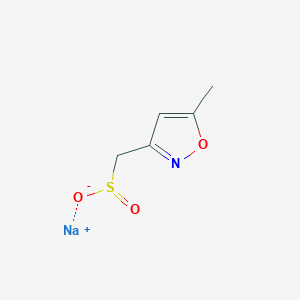


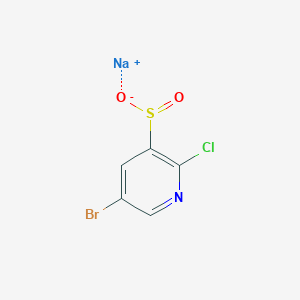
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
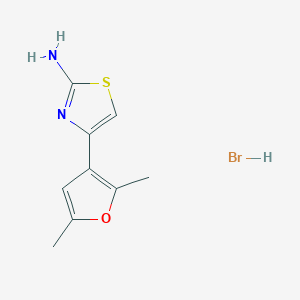
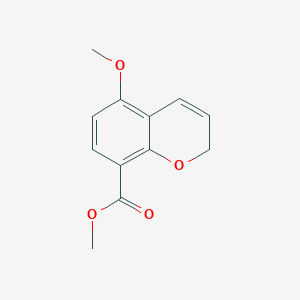
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

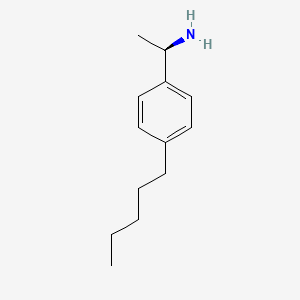
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
